molecular formula C9H14N2O3 B11816720 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid

5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11816720
M. Wt: 198.22 g/mol
InChI Key: ZMQTXFMJCJRLOD-UHFFFAOYSA-N
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Description

5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its isobutoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-methyl-5-(2-methylpropoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-14-8-7(9(12)13)4-10-11(8)3/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

ZMQTXFMJCJRLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=NN1C)C(=O)O

Origin of Product

United States

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